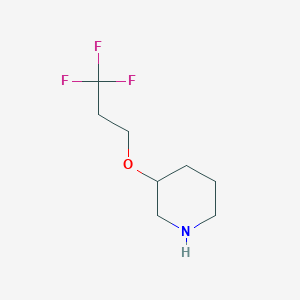

3-(3,3,3-Trifluoropropoxy)piperidine

Description

3-(3,3,3-Trifluoropropoxy)piperidine is a fluorinated piperidine derivative characterized by a trifluoropropoxy group (-OCH₂CF₃) attached at the 3-position of the piperidine ring. This structural motif confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity, due to the electron-withdrawing effects of the trifluoromethyl group . The compound has been explored in pharmaceutical and agrochemical research, particularly as a building block for inhibitors targeting enzymes like proteases and demethylases .

Properties

IUPAC Name |

3-(3,3,3-trifluoropropoxy)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c9-8(10,11)3-5-13-7-2-1-4-12-6-7/h7,12H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMGDIUIYOZJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3,3,3-Trifluoropropoxy)piperidine typically involves the reaction of piperidine with 3,3,3-trifluoropropanol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-(3,3,3-Trifluoropropoxy)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into alcohols or amines.

Scientific Research Applications

3-(3,3,3-Trifluoropropoxy)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing fluorine atoms, which are valuable in medicinal chemistry and materials science.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoropropoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to desired biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₈H₁₄F₃NO

- Molecular Weight : 209.2 g/mol (calculated)

- Availability : Discontinued commercially (CymitQuimica, 2025), though derivatives like 3-(3,3,3-trifluoropropoxy)pyridine-4-carbaldehyde (CAS 1713163-46-2) remain available via specialty suppliers .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Structural Comparison of Piperidine-Based Fluorinated Compounds

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The trifluoropropoxy group in 3-(3,3,3-Trifluoropropoxy)piperidine enhances lipophilicity (logP ~2.8) compared to non-fluorinated piperidines, improving membrane permeability .

- Substitution on aromatic rings (e.g., in pyridinone derivatives) further increases logP but reduces aqueous solubility .

- Chiral piperidine derivatives (e.g., 3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine) exhibit superior metabolic stability due to steric hindrance .

Table 4: Comparative Bioactivity Data

Activity Trends :

- Trifluoropropoxy-substituted aryl compounds (e.g., pyridinones) show superior enzyme inhibition compared to piperidine-only derivatives .

- Chiral centers in piperidine scaffolds (e.g., 2R,3R configuration) enhance binding affinity by optimizing steric interactions .

Biological Activity

3-(3,3,3-Trifluoropropoxy)piperidine is a piperidine derivative that has garnered interest due to its potential biological activities. Piperidine rings are prevalent in many pharmaceuticals and exhibit a variety of pharmacological properties. This article explores the biological activity of 3-(3,3,3-Trifluoropropoxy)piperidine, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoropropoxy group. This structure is significant as the trifluoropropoxy moiety can influence the compound's biological interactions and pharmacokinetics.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₄F₃N |

| CAS Number | 1339537-11-9 |

| Molecular Weight | 195.20 g/mol |

| Solubility | Soluble in organic solvents |

Research Findings

Recent studies have explored the synthesis and biological evaluation of various piperidine derivatives. For instance:

- Antifungal Activity : A study synthesized several novel piperidine derivatives with triazole moieties that demonstrated significant antifungal activity against C. auris, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL . Although specific data for 3-(3,3,3-Trifluoropropoxy)piperidine is not available, its structural similarity suggests potential efficacy.

- Cell Cycle Analysis : Research on related compounds indicates they can induce cell cycle arrest in cancer cells . This could imply that 3-(3,3,3-Trifluoropropoxy)piperidine may have similar effects.

Case Studies

While direct case studies on 3-(3,3,3-Trifluoropropoxy)piperidine are scarce, the following points highlight relevant findings from related compounds:

- Piperidine Derivatives Against C. auris :

- Kinase Inhibition Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.